3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride
Description
3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride (C₉H₉BrClN₃; MW 288.57) is a halogenated pyrazole derivative characterized by a bromine atom at the ortho position of the phenyl ring and a hydrochloride salt form . Its structural features make it a candidate for pharmaceutical and materials research, where halogen substituents often modulate electronic properties and binding interactions. The hydrochloride salt enhances solubility in polar solvents compared to the free base .
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMUANNWXBSNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key findings:
-
Palladium-catalyzed cross-coupling reactions demonstrate high regioselectivity at the brominated position
-
Electron-withdrawing bromine enhances NAS reactivity compared to non-halogenated analogs
Oxidative Coupling
The pyrazole NH group participates in oxidative dimerization:
Conditions : CuI (20 mol%), O₂ atmosphere, DMF, 80°C
Product : Bis(pyrazolyl)amine derivative with C-N bond formation
Acid-Base Behavior
Protonation equilibria influence reaction pathways:
| Medium | pH | Dominant Form | Reactivity |
|---|---|---|---|
| Aqueous | <3 | Pyrazolium cation (+ charge) | Enhanced electrophilicity at C4 |
| Nonpolar | >7 | Neutral pyrazole | Favors nucleophilic substitution at Br |
Bromine Participation
The 2-bromophenyl group directs metallation at the ortho position, enabling unique reaction pathways:
textPyrazole-Br → Pd(0) oxidative addition → Transmetallation → Reductive elimination
This sequence enables efficient synthesis of polysubstituted arylpyrazoles
Tautomeric Effects
The 5-amino group exhibits prototropic tautomerism:
text1H-pyrazol-5-amine ↔ 4H-pyrazol-5-imine
This equilibrium impacts:
Spectral Characterization Data
Key analytical parameters for reaction monitoring:
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO) | δ 7.5-7.9 (m, 4H, Ar-H), 6.0 (s, 1H, C4-H) | |
| HR-MS | m/z 328.0444 [M+H]⁺ (C₁₀H₁₀BrN₃) | |
| IR | 3437 cm⁻¹ (N-H stretch), 1575 cm⁻¹ (C=N) |
Comparative Reactivity
Reactivity differences vs. structural analogs:
| Compound | Relative NAS Rate (k) | Preferred Reaction Site |
|---|---|---|
| 3-(2-Bromophenyl)-1H-pyrazol-5-amine | 1.00 | C2 of phenyl |
| 3-Phenyl-1H-pyrazol-5-amine | 0.15 | C4 of pyrazole |
| 5-Amino-3-methyl-1H-pyrazole | 0.03 | NH group |
Scientific Research Applications
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to modulation of various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen Substituent Variations
a) Chlorophenyl Analogs
- 3-(2-Chlorophenyl)-1H-pyrazol-5-amine hydrochloride (C₉H₉Cl₂N₃; MW 246.11):
b) Bromophenyl Positional Isomers
Substituent Bulk and Electronic Effects
- 3-(5-Tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride (C₁₆H₂₄ClN₃O₂; MW 325.84):
Hydrochloride Salt vs. Free Base
- 3-(2-Bromophenyl)-1H-pyrazol-5-amine (Free Base) (C₉H₈BrN₃; MW 252.08):
- 1-(3-Chlorophenyl)-1H-pyrazol-5-amine hydrochloride (C₁₀H₁₁Cl₂N₃; MW 244.12): Similar salt form; HCl enhances crystallinity and stability, as noted in X-ray diffraction studies using SHELX software .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP (Estimated) | Solubility (HCl vs. Free Base) | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound | 288.57 | ~2.1 | High (HCl) | Ortho-Br enhances halogen bonding |
| 3-(2-Chlorophenyl)-analog (HCl) | 246.11 | ~1.8 | Moderate | Smaller Cl reduces steric bulk |
| 1-(4-Bromophenyl)-4-phenyl analog | 314.18 | ~3.5 | Low | Phenyl increases lipophilicity |
| 3-tert-Butyl-4-nitrophenyl analog | 276.30 | ~1.5 | Low | Nitro group increases reactivity |
Biological Activity
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a synthetic compound characterized by a pyrazole ring with a bromophenyl substitution. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C10H9BrN4·HCl
- Molecular Weight : 274.55 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water, facilitating its use in various formulations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. For instance, studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Molecular docking studies suggest that it may effectively bind to enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This binding could lead to a reduction in inflammatory responses, which is critical in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies highlight the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cancer cell metabolism .
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound exhibited IC50 values in the low micromolar range, indicating strong activity against targeted cancer cells .
- Inflammation Models : In vivo models demonstrated that treatment with this compound significantly reduced edema in carrageenan-induced inflammation tests, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, such as COX-2, leading to decreased production of pro-inflammatory mediators.
- Cellular Pathways : It modulates signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-bromophenyl)-1H-pyrazol-5-amine | Bromine on para position | Strong antimicrobial activity |
| 5-(4-bromophenyl)-1-methyl-1H-pyrazol-3-amine | Methyl substitution at position 1 | Potential for nonlinear optical properties |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Methyl group instead of bromine | Investigated for effects on cancer cells |
The structural variations among these compounds lead to differing biological activities, highlighting the importance of substitution patterns in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
